(4-Ethyl-1-naphthalenyl)[1-(5-fluoropentyl)-1H-indol-3-yl]methanone
Description
Structural Elucidation and Chemical Characterization of (4-Ethyl-1-naphthalenyl)[1-(5-fluoropentyl)-1H-indol-3-yl]methanone
IUPAC Nomenclature and Systematic Identification
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is (4-ethylnaphthalen-1-yl)-[1-(5-fluoropentyl)indol-3-yl]methanone. The compound is registered under the Chemical Abstracts Service number 1364933-60-7 and carries multiple synonyms reflecting its structural relationships to known cannabinoid compounds. Alternative designations include 4'-ethyl-AM-2201, 5-fluoro-JWH-210, and the abbreviated form EAM-2201.
The molecular formula C26H26FNO indicates a complex organic structure with a molecular weight of 387.5 g/mol. The compound's systematic identification is further established through its unique International Chemical Identifier (InChI) key: NSCXPXDWLZORPX-UHFFFAOYSA-N. The Simplified Molecular Input Line Entry System representation reveals the connectivity pattern: CCC1=CC=C(C2=CC=CC=C12)C(=O)C3=CN(C4=CC=CC=C43)CCCCCF.
| Chemical Identifier | Value |
|---|---|
| IUPAC Name | (4-ethylnaphthalen-1-yl)-[1-(5-fluoropentyl)indol-3-yl]methanone |
| CAS Registry Number | 1364933-60-7 |
| Molecular Formula | C26H26FNO |
| Molecular Weight | 387.5 g/mol |
| PubChem CID | 71308187 |
| Melting Point | 102.2°C |
The compound exists in its base form as a white powder with established melting point characteristics. Database records indicate creation in chemical repositories dating to 2013, with recent modifications reflecting ongoing structural studies.
Molecular Architecture: Crystallographic and Conformational Analysis
The molecular architecture of this compound exhibits a complex three-dimensional structure characterized by distinct aromatic domains connected through a carbonyl linkage. The naphthalene ring system features an ethyl substituent at the 4-position, creating steric interactions that influence the overall molecular conformation. Computational modeling indicates that the compound adopts multiple low-energy conformations due to rotational freedom around the carbonyl bridge connecting the naphthalene and indole moieties.
The indole ring system maintains planarity typical of aromatic heterocycles, with the fluoropentyl chain extending from the nitrogen atom in the 1-position. The pentyl chain demonstrates significant conformational flexibility, with the terminal fluorine atom capable of adopting various spatial orientations relative to the aromatic core. Three-dimensional conformational analysis reveals that the most stable conformations position the fluoropentyl chain in extended configurations that minimize intramolecular steric conflicts.
Crystallographic data, while limited in the available literature, suggests that solid-state packing involves weak intermolecular interactions between aromatic systems. The molecular geometry exhibits characteristic bond lengths and angles consistent with substituted naphthoylindole structures, with the carbonyl group maintaining typical sp2 hybridization geometry. The dihedral angle between the naphthalene and indole planes varies depending on conformational state, ranging from near-coplanar to perpendicular orientations based on computational predictions.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectral Interpretation
Proton nuclear magnetic resonance spectroscopy in deuterated chloroform reveals characteristic signal patterns that confirm the molecular structure of this compound. The aromatic region displays complex multiplets between 7.4-8.5 parts per million, corresponding to the naphthalene and indole proton environments. Specifically, the naphthalene protons appear as distinct signals reflecting the asymmetric substitution pattern created by the 4-ethyl group.
The ethyl substituent on the naphthalene ring generates characteristic patterns with the methylene protons appearing as a quartet around 3.15 parts per million and the terminal methyl group as a triplet near 1.5 parts per million. The indole ring system contributes distinctive signals, with the N-H proton typically appearing as a broad singlet in the aromatic region. The fluoropentyl chain produces a complex multiplet pattern in the aliphatic region, with the N-CH2 protons appearing around 4.2 parts per million and the remaining methylene groups creating overlapping signals between 1.5-2.0 parts per million.
| NMR Signal Region | Chemical Shift (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| Aromatic | 8.5-7.4 | Multiple | Naphthalene and Indole protons |
| N-CH2 | 4.2 | Triplet | Fluoropentyl α-methylene |
| Ar-CH2 | 3.15 | Quartet | Naphthalene ethyl methylene |
| Aliphatic | 2.0-1.5 | Multiple | Pentyl chain methylene groups |
| CH3 | 1.5 | Triplet | Naphthalene ethyl methyl |
Fluorine-19 nuclear magnetic resonance spectroscopy confirms the presence and environment of the fluorine atom in the terminal position of the pentyl chain. The fluorine signal appears as a characteristic triplet due to coupling with adjacent methylene protons, providing definitive evidence for the 5-fluoropentyl structural motif.
Fourier-Transform Infrared (FTIR) Vibrational Signatures
Infrared spectroscopic analysis reveals distinctive vibrational modes that characterize the functional groups present in this compound. The carbonyl stretching frequency appears as a strong absorption around 1600-1700 wavenumbers, consistent with an aromatic ketone environment. This carbonyl band serves as a diagnostic feature distinguishing this compound from structurally related esters or amides.
Aromatic carbon-carbon stretching vibrations manifest as multiple bands in the 1450-1600 wavenumber region, reflecting the complex aromatic substitution patterns of both the naphthalene and indole ring systems. The presence of the indole nitrogen contributes characteristic N-H stretching modes in the 3000-3500 wavenumber region, although these may be weak due to the N-substitution. Aliphatic carbon-hydrogen stretching modes from the ethyl and fluoropentyl chains appear in the 2800-3000 wavenumber region as medium to strong absorptions.
The carbon-fluorine bond generates characteristic stretching vibrations in the 1000-1300 wavenumber region, providing spectroscopic confirmation of the fluorinated alkyl chain. Additionally, out-of-plane aromatic bending modes appear in the fingerprint region below 900 wavenumbers, creating a unique spectral signature for this particular substitution pattern.
Mass Spectrometric Fragmentation Patterns
Electron ionization mass spectrometry produces characteristic fragmentation patterns that provide structural information about this compound. The molecular ion peak appears at m/z 387, corresponding to the molecular weight of the intact compound. Primary fragmentation occurs through cleavage of the fluoropentyl chain, generating intense fragment ions that reflect the loss of this substituent.
Significant fragment ions include m/z 324, corresponding to the loss of the fluoropentyl chain (M-63), and m/z 232, representing further fragmentation of the indole-naphthalene system. The base peak typically appears at m/z 144, attributed to the formation of a substituted indole fragment ion. Additional prominent fragments occur at m/z 195, 183, and 153, reflecting various rearrangement and fragmentation pathways involving the aromatic ring systems.
| Fragment m/z | Relative Intensity | Proposed Structure |
|---|---|---|
| 387 | 100% | Molecular ion [M]+ |
| 324 | 85% | [M-63]+ (loss of fluoropentyl) |
| 232 | 70% | Naphthalene-indole core |
| 195 | 45% | Substituted naphthalene |
| 183 | 40% | Indole-based fragment |
| 144 | 90% | Substituted indole base peak |
The fragmentation pattern demonstrates preferential cleavage at the N-alkyl bond, consistent with the known behavior of N-substituted indoles under electron ionization conditions. Loss of fluorine (M-19) appears as a minor pathway, indicating the relatively stable nature of the carbon-fluorine bond under these conditions. These mass spectrometric characteristics provide diagnostic criteria for identification and quantification of this compound in analytical applications.
Comparative Structural Analysis with JWH-210 and AM-2201 Analogues
Structural comparison reveals that this compound represents a hybrid compound incorporating features from both JWH-210 and AM-2201. JWH-210 contributes the 4-ethylnaphthalene moiety, while AM-2201 provides the 5-fluoropentyl indole substitution pattern. This structural hybridization results in a molecular weight of 387.5 g/mol, intermediate between JWH-210 (369 g/mol) and AM-2201 with its various isomers.
The naphthalene substitution pattern differs significantly between these analogues, with JWH-210 featuring the same 4-ethyl substitution as the target compound, while AM-2201 typically employs an unsubstituted naphthalene ring. The indole N-substitution shows the greatest variation, with JWH-210 utilizing a simple pentyl chain, AM-2201 employing a 5-fluoropentyl chain, and the hybrid compound adopting the fluorinated variant.
| Compound | Naphthalene Substitution | Indole N-Substitution | Molecular Weight |
|---|---|---|---|
| EAM-2201 | 4-ethyl | 5-fluoropentyl | 387.5 g/mol |
| JWH-210 | 4-ethyl | pentyl | 369.0 g/mol |
| AM-2201 | unsubstituted | 5-fluoropentyl | 359.4 g/mol |
Pharmacological studies indicate that EAM-2201 demonstrates enhanced potency compared to its parent compounds, with binding affinities of 0.380 nM at cannabinoid receptor 1 and 0.371 nM at cannabinoid receptor 2. This enhanced activity reflects the additive effects of both the 4-ethyl naphthalene substitution and the fluorinated pentyl chain. The metabolic profile also differs significantly, with EAM-2201 generating 37 distinct metabolites in human liver microsomes, compared to 19 metabolites for both AM-2201 and MAM-2201.
Properties
IUPAC Name |
(4-ethylnaphthalen-1-yl)-[1-(5-fluoropentyl)indol-3-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26FNO/c1-2-19-14-15-23(21-11-5-4-10-20(19)21)26(29)24-18-28(17-9-3-8-16-27)25-13-7-6-12-22(24)25/h4-7,10-15,18H,2-3,8-9,16-17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSCXPXDWLZORPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C2=CC=CC=C12)C(=O)C3=CN(C4=CC=CC=C43)CCCCCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50745434 | |
| Record name | EAM 2201 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50745434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1364933-60-7 | |
| Record name | (4-Ethyl-1-naphthalenyl)[1-(5-fluoropentyl)-1H-indol-3-yl]methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1364933-60-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | EAM-2201 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1364933607 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | EAM 2201 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50745434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | EAM-2201 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OO52S1U9ET | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
N-Alkylation of Indole to Form 1-(5-Fluoropentyl)-1H-Indole
The synthesis begins with N-alkylation of indole to introduce the 5-fluoropentyl side chain. Indole is treated with a strong base, such as sodium hydride (NaH), in anhydrous dimethylformamide (DMF) under inert atmosphere. 1-Bromo-5-fluoropentane serves as the alkylating agent, yielding 1-(5-fluoropentyl)-1H-indole.
Reaction Conditions
-
Molar Ratio : Indole : 1-bromo-5-fluoropentane : NaH = 1 : 1.2 : 1.5
-
Temperature : 0°C → room temperature (20–25°C)
This step achieves >80% yield, with excess alkylating agent ensuring complete substitution. The product is purified via silica gel chromatography (hexane/ethyl acetate, 9:1) to remove unreacted indole and byproducts.
Friedel-Crafts Acylation to Attach the 4-Ethylnaphthalenyl Group
The 1-(5-fluoropentyl)-1H-indole intermediate undergoes Friedel-Crafts acylation using 4-ethyl-1-naphthoyl chloride. Aluminum trichloride (AlCl₃) or dimethylaluminum chloride (Me₂AlCl) catalyzes the reaction in dichloromethane (DCM) at 0°C.
Procedure
-
Dissolve 1-(5-fluoropentyl)-1H-indole (1 equiv) in DCM.
-
Add Me₂AlCl (1.2 equiv) dropwise under nitrogen.
-
Introduce 4-ethyl-1-naphthoyl chloride (1.1 equiv) and stir for 4–6 hours.
-
Quench with ice-cold water, extract with DCM, and dry over Na₂SO₄.
The crude product is recrystallized from methanol to yield white crystals (mp 98–102°C). GC-MS analysis confirms a molecular ion peak at m/z 387.2 [M]⁺, consistent with the target compound.
Optimization and Challenges
Controlling Regioselectivity in Friedel-Crafts Acylation
The Friedel-Crafts reaction risks forming regioisomers if acylation occurs at indole C2 or C4 positions. Using bulky Lewis acids like Me₂AlCl directs electrophilic substitution to C3, achieving >95% regioselectivity.
Fluoropentyl Side Chain Stability
The 5-fluoropentyl group is susceptible to hydrolytic defluorination under acidic conditions. Maintaining anhydrous conditions and low temperatures (<10°C) during alkylation minimizes degradation.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, CDCl₃):
-
δ 8.32 (d, J = 8.0 Hz, 1H, naphthalenyl H-8)
-
δ 7.95 (d, J = 7.6 Hz, 1H, indole H-4)
-
δ 4.25 (t, J = 6.8 Hz, 2H, N-CH₂)
-
δ 2.85 (q, J = 7.6 Hz, 2H, CH₂CH₃)
¹³C NMR confirms the carbonyl carbon at δ 192.1 and the fluorinated pentyl chain (δ 84.3, CF).
Mass Spectrometry
GC-EI-MS fragments include:
Scale-Up and Industrial Considerations
Large-scale synthesis (≥100 g) requires:
Chemical Reactions Analysis
Types of Reactions
EAM2201 undergoes various chemical reactions, including:
Oxidation: EAM2201 can be oxidized to form hydroxylated metabolites.
Reduction: Reduction reactions are less common for EAM2201.
Substitution: EAM2201 can undergo substitution reactions, particularly at the fluoropentyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Substitution reactions often involve nucleophiles such as sodium azide or potassium cyanide.
Major Products
The major products formed from these reactions include hydroxylated and carboxylated derivatives of EAM2201 .
Scientific Research Applications
EAM2201 has been studied for its potential to interact with various drug-metabolizing enzymes. It has been shown to inhibit the activities of cytochrome P450 enzymes and uridine 5’-diphospho-glucuronosyltransferases in human liver microsomes . This makes it a valuable tool for studying drug-drug interactions and the metabolism of other compounds . Additionally, EAM2201 has been used in forensic toxicology to understand its metabolism and detect its presence in biological samples .
Mechanism of Action
EAM2201 acts as a full agonist at the cannabinoid receptors CB1 and CB2 . It binds to these receptors with high affinity, mimicking the effects of delta-9-tetrahydrocannabinol (THC) . The activation of these receptors leads to various physiological effects, including altered perception, mood, and cognition . The molecular targets and pathways involved include the inhibition of adenylate cyclase and modulation of ion channels .
Comparison with Similar Compounds
(EAM-2201)
(4-Ethyl-1-naphthalenyl)[1-(5-fluoropentyl)-1H-indol-3-yl]methanone, also designated EAM-2201, is a synthetic cannabinoid receptor agonist (SCRA) belonging to the aminoalkylindole family. Structurally, it comprises:
- An indole ring substituted at the 1-position with a 5-fluoropentyl chain (enhancing metabolic stability and lipophilicity).
- A naphthalene ring substituted at the 4-position with an ethyl group , linked to the indole via a ketone bridge at the 3-position .
Its structural design aligns with efforts to circumvent drug legislation by modifying substituents on established SCRAs like JWH-210 and AM-2201.
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Patterns
Key structural analogues include:
| Compound | Naphthalene Substituent | Indole Substituent | Molecular Formula | Molecular Weight | Key Features |
|---|---|---|---|---|---|
| EAM-2201 | 4-Ethyl | 5-Fluoropentyl | C₂₆H₂₅FNO | 398.48 g/mol | Enhanced lipophilicity; regulated |
| AM-2201 | None (1-naphthyl) | 5-Fluoropentyl | C₂₄H₂₂FNO | 359.44 g/mol | High CB1 affinity; widely studied |
| MAM-2201 | 4-Methyl | 5-Fluoropentyl | C₂₅H₂₄FNO | 373.47 g/mol | Moderate potency; metabolic variability |
| JWH-210 | 4-Ethyl | Pentyl | C₂₆H₂₇NO | 381.50 g/mol | Non-fluorinated; historical SCRA |
Key Observations :
Pharmacological and Receptor Binding Profiles
- CB1 Receptor Affinity: AM-2201 exhibits high CB1 affinity (Ki ≈ 1 nM), attributed to its fluoropentyl chain and naphthalene carbonyl group .
- In Vivo Effects: SCRAs with fluorinated alkyl chains (e.g., EAM-2201, AM-2201) induce prolonged hypothermia and catalepsy in murine models compared to non-fluorinated analogues . MAM-2201 (4-methyl) demonstrates intermediate potency, suggesting substituent size inversely correlates with receptor activation efficiency .
Metabolic Pathways and Detection
- AM-2201 undergoes hydroxylation at the pentyl chain and defluorination, producing urinary metabolites detectable via LC-MS/MS .
- However, specific studies are lacking .
- JWH-210 metabolites include naphthalene ring hydroxylation and pentyl chain oxidation, with distinct fragmentation patterns in GC-MS .
Biological Activity
(4-Ethyl-1-naphthalenyl)[1-(5-fluoropentyl)-1H-indol-3-yl]methanone, commonly referred to as EAM-2201, is a synthetic cannabinoid that has garnered attention for its potent biological activity, particularly as a cannabinoid receptor agonist. This compound is structurally related to other synthetic cannabinoids, such as JWH-210, and exhibits significant psychoactive properties. Understanding its biological activity is crucial for both therapeutic applications and risk assessment in the context of substance abuse.
Chemical Structure and Properties
EAM-2201 has the following chemical structure:
- Molecular Formula: C26H26FNO
- Molecular Weight: 387.4891 g/mol
- CAS Number: 1364933-60-7
The compound features an ethyl group on the naphthalene moiety and a fluoropentyl chain attached to the indole structure, which enhances its affinity for cannabinoid receptors.
EAM-2201 acts primarily as a full agonist at the cannabinoid receptors (CB1 and CB2). This interaction leads to various physiological effects similar to those produced by Δ9-tetrahydrocannabinol (THC), the active component of cannabis. The high potency of EAM-2201 can result in more intense effects compared to THC due to its ability to activate these receptors more effectively.
Biological Activity Overview
The biological activity of EAM-2201 can be summarized as follows:
| Activity | Description |
|---|---|
| Cannabinoid Receptor Agonism | EAM-2201 binds strongly to CB1 and CB2 receptors, leading to psychoactive effects. |
| Psychoactive Effects | Users report effects such as euphoria, relaxation, and altered perception. |
| Toxicological Effects | Associated with severe adverse reactions including tachycardia, hallucinations, and potential respiratory depression. |
Case Studies and Research Findings
Recent studies have highlighted the risks associated with synthetic cannabinoids like EAM-2201. For instance:
- Case Reports of Toxicity : There have been multiple case reports linking EAM-2201 use to severe health complications, including cardiovascular events and psychiatric disturbances. Users have experienced symptoms such as agitation, psychosis, and seizures following consumption .
- Potency Comparison : Research indicates that synthetic cannabinoids can be significantly more potent than THC. For example, studies suggest that EAM-2201 may produce effects at lower doses than cannabis-derived products due to its full agonist properties at cannabinoid receptors .
- Risk Assessment Reports : The European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) has documented instances of mass poisonings linked to synthetic cannabinoids, emphasizing the unpredictable nature of their potency and effects .
Q & A
Q. Table 1: Example Synthetic Steps
| Step | Reaction Type | Conditions | Yield (%) | Key Reference |
|---|---|---|---|---|
| 1 | Indole N-alkylation | K₂CO₃, DMF, 80°C | 65-70 | |
| 2 | Friedel-Crafts acylation | AlCl₃, CH₂Cl₂, RT | 50-55 | |
| 3 | Fluoropentyl group introduction | KF, DMSO, 100°C | 75-80 |
Which analytical techniques are most effective for structural confirmation and purity assessment?
Basic Research Question
A combination of spectroscopic and crystallographic methods ensures accurate characterization:
- NMR Spectroscopy : ¹H/¹³C NMR identifies substitution patterns (e.g., indole C3 linkage, naphthalene ethyl group) .
- X-ray Crystallography : Resolves 3D conformation, critical for studying π-π stacking between naphthalene and indole moieties .
- Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., C₂₆H₂₅FNO).
- HPLC-PDA : Assesses purity (>98% required for pharmacological studies).
Q. Table 2: Key Spectral Data
| Technique | Key Signals/Features | Reference |
|---|---|---|
| ¹H NMR (CDCl₃) | δ 8.2 (indole H2), δ 1.4 (ethyl CH₃) | |
| X-ray | Dihedral angle: 85° between naphthalene and indole | |
| HRMS | [M+H]⁺ m/z calc. 402.1975, found 402.1978 |
How can researchers resolve contradictions in reported pharmacological activities of this compound?
Advanced Research Question
Discrepancies in bioactivity data (e.g., antimicrobial vs. no activity) may arise from:
- Purity Variability : Impurities (e.g., unreacted fluoropentyl intermediates) skew results. Validate via HPLC and dose-response curves.
- Assay Conditions : Differences in cell lines/pH (e.g., fungal vs. bacterial models). Standardize using CLSI guidelines .
- Structural Analogues : Compare with related compounds (e.g., 5-hydroxynaphthalene derivatives) to isolate substituent effects .
Q. Methodological Approach :
Reproduce assays under controlled conditions.
Use isotopic labeling (e.g., ¹⁹F NMR) to track metabolic stability .
What computational approaches predict the compound’s interaction with biological targets?
Advanced Research Question
- Molecular Docking (AutoDock/Vina) : Models binding to cannabinoid receptors (CB1/CB2) using fluoropentyl chain flexibility and naphthalene hydrophobicity .
- MD Simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories.
- QSAR Modeling : Correlates substituent electronegativity (e.g., fluorine) with antimicrobial IC₅₀ values .
Key Insight : The 5-fluoropentyl group enhances lipid membrane permeability, predicted via logP calculations (cLogP = 5.2) .
How are reaction mechanisms elucidated for fluorinated intermediates in the synthesis?
Advanced Research Question
- Isotopic Tracing : Use ¹⁸O-labeled water to confirm acyl transfer steps in Friedel-Crafts reactions .
- Kinetic Studies : Monitor fluoropentyl halide reactivity via pseudo-first-order kinetics (k = 0.05 min⁻¹ in DMSO) .
- DFT Calculations (Gaussian) : Predict transition states for SN2 fluorination, highlighting steric hindrance at the pentyl chain .
What insights do Hirshfeld surface analyses provide on crystallographic packing?
Advanced Research Question
Hirshfeld analysis of single-crystal data reveals:
- Intermolecular Contacts : C-H···F interactions (8% contribution) stabilize the lattice .
- π-π Stacking : Naphthalene-indole face-to-edge interactions (distance = 3.6 Å) .
- Thermal Motion : Anisotropic displacement parameters indicate rigidity in the indole core.
Method : Use CrystalExplorer to generate 2D fingerprint plots and quantify contact contributions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
